molecular formula C18H24N2O3 B5291246 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5291246
M. Wt: 316.4 g/mol
InChI Key: QIXUTMFHHSELCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a spirocyclic lactam that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. 5]decan-6-one.

Mechanism of Action

The mechanism of action of 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and proliferation. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. Additionally, it has been shown to have anti-oxidant properties and can protect cells from oxidative stress-related damage. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have relatively low toxicity, making it a safer alternative to other compounds with similar properties. However, one of the main limitations of using this compound is its high cost of synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One of the main directions is to further explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, more research is needed to develop more cost-effective methods of synthesis to make this compound more accessible for research purposes.
In conclusion, 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop more cost-effective methods of synthesis.

Synthesis Methods

The synthesis of 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-3-(2-hydroxyphenyl)propanoic acid with isobutyryl chloride, followed by cyclization with methylamine. Another method involves the reaction of 2-amino-3-(2-hydroxyphenyl)propanoic acid with methyl isobutyrate, followed by cyclization with methylamine. Both methods have been shown to yield the desired compound with high purity and yield.

Scientific Research Applications

2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been used in various scientific research applications. One of the most notable applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-19-11-4-9-18(17(19)23)10-12-20(13-18)16(22)8-7-14-5-2-3-6-15(14)21/h2-3,5-6,21H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUTMFHHSELCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.